molecular formula C6H6N2 B1584651 5-Methyl-1H-pyrrole-2-carbonitrile CAS No. 26173-92-2

5-Methyl-1H-pyrrole-2-carbonitrile

Cat. No. B1584651
CAS RN: 26173-92-2
M. Wt: 106.13 g/mol
InChI Key: LHTWORABVYVKEC-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C6H6N2 . It has a molecular weight of 106.13 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Methyl-1H-pyrrole-2-carbonitrile is 1S/C6H6N2/c1-5-2-3-6(4-7)8-5/h2-3,8H,1H3 . This indicates that the compound has a pyrrole ring with a methyl group attached to one carbon and a carbonitrile group attached to another .


Physical And Chemical Properties Analysis

5-Methyl-1H-pyrrole-2-carbonitrile is a solid or semi-solid or liquid or lump . It has a density of 1.1±0.1 g/cm3 . The boiling point is 266.8±20.0 °C at 760 mmHg .

Scientific Research Applications

Corrosion Inhibition

5-Methyl-1H-pyrrole-2-carbonitrile and its derivatives have been studied for their potential as corrosion inhibitors. Research by Verma et al. (2015) on derivatives of pyrrole-carbonitriles, including those related to 5-Methyl-1H-pyrrole-2-carbonitrile, showed their effectiveness in inhibiting corrosion of mild steel in acidic environments. Their study indicated that these compounds inhibit corrosion by adsorbing onto the metal surface, acting as anodic type inhibitors, as evidenced by polarization results and surface morphology studies (Verma et al., 2015).

Biological Activities

Some derivatives of 5-Methyl-1H-pyrrole-2-carbonitrile have been investigated for their biological activities. For instance, compounds structurally related to this chemical have been explored as progesterone receptor modulators, with potential applications in female healthcare such as contraception and treatment of certain breast cancers. Fensome et al. (2008) reported on the synthesis and structure-activity relationship of these compounds, indicating their potential utility in medical applications (Fensome et al., 2008).

Antitumor Evaluation

Derivatives of pyrrole-carbonitriles, related to 5-Methyl-1H-pyrrole-2-carbonitrile, have been evaluated for their antitumor properties. Liu et al. (2006) synthesized and tested 8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and their derivatives for cytotoxicity against certain cell lines, revealing promising anticancer activities (Liu et al., 2006).

Antibacterial Evaluation

Research has also delved into the antibacterial potential of compounds related to 5-Methyl-1H-pyrrole-2-carbonitrile. Vazirimehr et al. (2017) synthesized novel heterocycles containing this molecule and evaluated their antibacterial activity against various bacteria, indicating potential applications in combating bacterial infections (Vazirimehr et al., 2017).

Insecticidal Applications

The insecticidal properties of compounds related to 5-Methyl-1H-pyrrole-2-carbonitrile have been explored as well. Abdelhamid et al. (2022) synthesized a series of pyrrole derivatives and tested their efficacy against the cotton leafworm, showing promising results for potential use as insecticides (Abdelhamid et al., 2022).

Safety And Hazards

The compound is classified under GHS05, GHS07, and GHS09 pictograms, indicating that it may be corrosive, harmful, and hazardous to the environment . The signal word is “Danger” and it has specific hazard and precautionary statements .

properties

IUPAC Name

5-methyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5-2-3-6(4-7)8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTWORABVYVKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341143
Record name 5-Methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-pyrrole-2-carbonitrile

CAS RN

26173-92-2
Record name 5-Methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-pyrrole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HP Buchstaller, U Anlauf, D Dorsch… - Journal of Medicinal …, 2021 - ACS Publications
… 1-[2-(4-Bromophenyl)-2-oxo-ethyl]-5-methyl-1H-pyrrole-2-carbonitrile (26g) Preparation was performed as described for compound 26c using 5-methyl-1H-pyrrole-2-carbonitrile 13g (…
Number of citations: 5 pubs.acs.org
Y Hao, J Li, Z Zhao, W Xu, L Wang, X Lin, X Hu, C Li - Food Chemistry, 2024 - Elsevier
Flavor characteristics of Shanlan rice wines with different fermentation time were analyzed. Results suggested that 3-methyl-1-butanol, phenylethyl alcohol, ethyl acetate, and diethyl …
Number of citations: 3 www.sciencedirect.com
SC Moldoveanu - Techniques and Instrumentation in Analytical …, 2010 - Elsevier
Publisher Summary Amino acids are organic compounds that contain in their molecule the functional groups NH 2 and COOH. The two groups can be attached to the same carbon atom …
Number of citations: 10 www.sciencedirect.com
UC Bromide - thieme-connect.com
SAFETY: Many of the reactions described in this section involve the use of highly toxic and, in many cases, volatile cyanide derivatives. These reactions should be carried out by …
Number of citations: 0 www.thieme-connect.com

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